molecular formula C19H22N2O2S B11337888 5-(4-methylphenyl)-3-[3-(propan-2-yloxy)propyl]thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-methylphenyl)-3-[3-(propan-2-yloxy)propyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11337888
M. Wt: 342.5 g/mol
InChI Key: GRFJRJSTDXXYCR-UHFFFAOYSA-N
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Description

5-(4-METHYLPHENYL)-3-[3-(PROPAN-2-YLOXY)PROPYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHYLPHENYL)-3-[3-(PROPAN-2-YLOXY)PROPYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 4-methylphenyl and 3-(propan-2-yloxy)propyl groups can be carried out using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, thienopyrimidines have been studied for their potential as enzyme inhibitors, particularly in the context of cancer research.

Medicine

In medicine, derivatives of thienopyrimidines are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-METHYLPHENYL)-3-[3-(PROPAN-2-YLOXY)PROPYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE would depend on its specific biological target. Generally, thienopyrimidines can interact with enzymes or receptors, inhibiting their activity and thereby exerting their effects. The molecular targets might include kinases or other proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Pyrimidine derivatives: Compounds with a pyrimidine core but different heterocyclic systems.

Uniqueness

What sets 5-(4-METHYLPHENYL)-3-[3-(PROPAN-2-YLOXY)PROPYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

5-(4-methylphenyl)-3-(3-propan-2-yloxypropyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H22N2O2S/c1-13(2)23-10-4-9-21-12-20-18-17(19(21)22)16(11-24-18)15-7-5-14(3)6-8-15/h5-8,11-13H,4,9-10H2,1-3H3

InChI Key

GRFJRJSTDXXYCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCCOC(C)C

Origin of Product

United States

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